Molecular Weight and Heavy Atom Count Comparison: Impact on Fragment-Based Screening Libraries
The target compound (MW 176.60 Da) occupies a narrow but critical molecular weight window between smaller 1,2,4-oxadiazole building blocks and more elaborate derivatives, offering a favorable balance of synthetic accessibility and structural complexity for fragment-based screening and lead generation . This differentiates it from both lighter analogs such as 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (MW 132.55 Da, CAS 1192-80-9) and heavier functionalized derivatives such as 5-(chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole (MW ~252 Da, CAS not attributed to direct comparator) [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 176.60 Da |
| Comparator Or Baseline | 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: 132.55 Da; 3-(Chloromethyl)-1,2,4-oxadiazole (unsubstituted at C5): 118.52 Da |
| Quantified Difference | Target compound is 44.05 Da heavier than the 5-methyl analog and 58.08 Da heavier than the unsubstituted analog, falling within the optimal fragment range (MW ≤ 300 Da) with additional heavy atom count for enhanced binding interactions. |
| Conditions | Calculated based on molecular formula; fragment library design guidelines per the 'Rule of Three' (MW < 300) [2]. |
Why This Matters
The additional heavy atoms contributed by the ethoxymethyl group increase the potential for van der Waals interactions and hydrogen bonding in target binding pockets without exceeding fragment-like property thresholds, making this compound a more information-rich starting point for hit-to-lead optimization than smaller analogs.
- [1] PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, CID 2733264, CAS 1192-80-9. https://pubchem.ncbi.nlm.nih.gov/compound/2733264 (accessed 2026-05-06). View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8 (19), 876–877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
